L-Lysyl-L-tyrosyl-L-isoleucylglycyl-L-prolyl-L-isoleucyl-L-lysine
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Overview
Description
L-Lysyl-L-tyrosyl-L-isoleucylglycyl-L-prolyl-L-isoleucyl-L-lysine is a peptide compound composed of seven amino acids: lysine, tyrosine, isoleucine, glycine, proline, isoleucine, and lysine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-tyrosyl-L-isoleucylglycyl-L-prolyl-L-isoleucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-tyrosyl-L-isoleucylglycyl-L-prolyl-L-isoleucyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups in lysine residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products Formed
Oxidation: Dityrosine, quinones.
Reduction: Free thiols.
Substitution: Modified peptides with attached functional groups.
Scientific Research Applications
L-Lysyl-L-tyrosyl-L-isoleucylglycyl-L-prolyl-L-isoleucyl-L-lysine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Lysyl-L-tyrosyl-L-isoleucylglycyl-L-prolyl-L-isoleucyl-L-lysine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with cell surface receptors or intracellular proteins, leading to downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
- L-Lysyl-L-tyrosyl-L-leucyl-L-prolyl-L-tyrosyl-L-tryptophyl-L-prolyl-L-valyl-L-leucyl-L-seryl-L-seryl-L-leucine .
- L-tyrosyl-2-methylalanyl-L-glutaminylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-alpha-aspartyl-L-tyrosyl-L-seryl-L-isoleucyl-2-methyl-L-leucyl-Lleucyl-L-alpha-aspartyl-L-lysyl-N6-(N-(19-carboxy-1-oxononadecyl)-L-gamma-glutamyl-2-(2-(2-aminoethoxy)ethoxy)acetyl)-L-lysyl-L-alanyl-L-glutaminyl-2-methylalanyl-L-alanyl-Lphenylalanyl-L-isoleucyl-L-alpha-glutamyl-L-tyrosyl-L-leucyl-L-leucyl-L-alpha-glutamylglycylglycyl-L-prolyl-L-seryl-L-serylglycyl-L-alanyl-L-prolyl-L-prolyl-L-prolyl-L-serinamide .
Uniqueness
L-Lysyl-L-tyrosyl-L-isoleucylglycyl-L-prolyl-L-isoleucyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions with biological molecules, making it a versatile compound for various applications.
Properties
CAS No. |
632325-15-6 |
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Molecular Formula |
C40H67N9O9 |
Molecular Weight |
818.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C40H67N9O9/c1-5-24(3)33(47-36(53)30(22-26-15-17-27(50)18-16-26)46-35(52)28(43)12-7-9-19-41)38(55)44-23-32(51)49-21-11-14-31(49)37(54)48-34(25(4)6-2)39(56)45-29(40(57)58)13-8-10-20-42/h15-18,24-25,28-31,33-34,50H,5-14,19-23,41-43H2,1-4H3,(H,44,55)(H,45,56)(H,46,52)(H,47,53)(H,48,54)(H,57,58)/t24-,25-,28-,29-,30-,31-,33-,34-/m0/s1 |
InChI Key |
FZCWTDGJDVSSGP-WTDHRRPASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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